molecular formula C13H16O B1266569 2-Benzylcyclohexanone CAS No. 946-33-8

2-Benzylcyclohexanone

Cat. No. B1266569
CAS RN: 946-33-8
M. Wt: 188.26 g/mol
InChI Key: CUYLPYBYCYQGCE-UHFFFAOYSA-N
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Description

2-Benzylcyclohexanone (2-BCH) is an organic compound that is used in a variety of scientific and industrial applications. It is a cyclohexanone derivative with a benzyl group attached to the 2-position of the cyclohexane ring. 2-BCH is a colorless liquid with a sweet, fruity odor at room temperature. It is soluble in many organic solvents, such as ethanol and ether, and is relatively stable under normal conditions.

Scientific Research Applications

Synthesis and Chemistry

  • 2-Benzylcyclohexanone has been used in the synthesis of various chemical compounds. A notable example includes its role in the synthesis of 2-benzylcyclohexylamine, achieved through a three-step process starting from benzaldehyde and cyclohexanone. This synthesis involves catalytic reduction and reductive amination reactions, showcasing the versatility of this compound in chemical transformations (Liu Xiao-bin, 2009).

Applications in Pharmaceutical Research

  • Research dating back to 1976 indicated that certain derivatives of this compound, such as 2-benzylidenecyclohexanones, displayed antitumor and cytotoxic activities. These compounds also showed inhibitory effects on mitochondrial function in yeast, underscoring their potential in pharmaceutical research (J. Dimmock et al., 1976).

Spectroscopy and Quantum Chemical Analysis

  • The compound has been subject to detailed quantum chemical computations and spectral investigations. For example, a study on 2,6-bis(p-methyl benzylidene cyclohexanone) employed techniques like FT-Raman and FT-IR spectroscopy, along with Ab initio molecular computation. This research highlights the importance of this compound derivatives in the field of spectroscopy and computational chemistry (M. Amalanathan et al., 2008).

Catalysis and Organic Synthesis

  • This compound derivatives have been employed as ligands in asymmetric catalysis. Their use has been demonstrated in processes such as asymmetric phenyl transfer reactions and transfer hydrogenations of aryl ketones, indicating their potential utility in organic synthesis and catalysis (I. Schiffers et al., 2006).

High-Temperature Chemistry

  • Derivatives of this compound, like 2,6-dibenzylidenecyclohexanone, have been studied for their reactivity in high-temperature water. These investigations provide insights into the behavior of these compounds under extreme conditions, which is relevant for industrial chemistry applications (Xian-jun Bi et al., 2006).

Safety and Hazards

2-Benzylcyclohexanone is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-benzylcyclohexan-1-one
Source PubChem
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InChI

InChI=1S/C13H16O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYLPYBYCYQGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314740
Record name 2-Benzylcyclohexanone
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Molecular Weight

188.26 g/mol
Source PubChem
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CAS RN

946-33-8
Record name 2-Benzylcyclohexanone
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Record name 2-Benzylcyclohexan-1-one
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Record name 2-Benzylcyclohexanone
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Synthesis routes and methods I

Procedure details

A mixture of 1-(1-pyrrolidinyl)cyclohexane (85.4 g) and benzyl chloride (100 ml) in dioxane (400 ml) was heated under reflux for 23 hours under nitrogen. Water (100 ml) was then added and the brown oil was distilled to give (2RS)-2-phenylmethylcyclohexanone (47.1 g).
Quantity
85.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium amide (15.6 g, 0.4 mol) was added portionwise to a solution of cyclohexanone (39.26 g, 1.46 mL, 0.4 mol) in 350 mL of anhydrous diethyl ether. The resulting suspension was heated under reflux for 3 h after which time benzyl chloride (46.8 g, 42.6 mL, 0.37 mol) was rapidly added. The mixture was heated under reflux for a further 5 h, then cooled and poured into cold water. The organics were washed once with a dilute HCI solution, a dilute sodium bicarbonate solution and finally with water. The organic layer was dried, filtered and the ether was removed to give 2-benzylcyclohexanone as an oil (28 g, 40%).
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
42.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes for 2-Benzylcyclohexanone and what factors influence its synthesis?

A1: this compound can be synthesized through a three-step process. First, 2-benzylidenecyclohexanone is synthesized via an Aldol Reaction using benzaldehyde and cyclohexanone. [] The reaction conditions, such as the molar ratio of reactants and reaction temperature, can significantly impact the yield of 2-benzylidenecyclohexanone. [] Next, catalytic reduction of 2-benzylidenecyclohexanone yields this compound. The catalyst dosage influences the efficiency of this hydrogenation reaction. [] Finally, a reductive amination reaction converts this compound into the final product, 2-benzylcyclohexylamine. []

Q2: How is the structure of this compound confirmed?

A2: The structure of this compound is typically characterized using spectroscopic techniques such as Infrared Spectroscopy (IR) and Gas Chromatography-Mass Spectrometry (GCMS). []

Q3: Can you explain the concept of enantioselective protonation and its relevance to this compound?

A3: Enantioselective protonation refers to the preferential formation of one enantiomer over the other during a protonation reaction. This is particularly relevant to chiral molecules like this compound, which exists as two enantiomers (mirror image molecules). Researchers have successfully achieved enantioselective protonation of this compound using chiral gamma-hydroxyselenoxides. [] For instance, reacting a zinc bromide enolate of cyclohexanone with a specific enantiomer of a gamma-hydroxyselenoxide yielded predominantly the (S)-enantiomer of this compound. []

Q4: How can host-guest inclusion complexation be used for the deracemization of this compound?

A4: Deracemization is the process of converting a racemic mixture (equal amounts of both enantiomers) into a product enriched in one enantiomer. Researchers have successfully deracemized this compound using optically active host compounds like (-)-trans-2,3-bis(hydroxydiphenylmethyl)-1,4-dioxaspiro[5.4]decane. [, , ] This host molecule selectively forms an inclusion complex with one enantiomer of this compound, facilitating its separation and ultimately leading to a deracemized product. [, , ]

Q5: Has this compound been used in studying enzymatic reactions?

A5: Yes, this compound has been utilized in studying enzymatic reactions, particularly those involving enantioselectivity. Research shows that certain yeast strains, like Pichia farinosa, can catalyze the enantioselective hydrolysis of enol esters to yield chiral ketones like this compound. [] Interestingly, studies using P. farinosa revealed that the enantioselectivity of this reaction relied on a specific factor present within the yeast cells, highlighting the complexity of enzymatic processes. []

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